molecular formula C20H16Cl2F3N3O2 B2956431 4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide CAS No. 956184-23-9

4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B2956431
CAS No.: 956184-23-9
M. Wt: 458.26
InChI Key: ZSZPIOMFHVSIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₁₉H₁₅Cl₂F₃N₃O₂ (calculated molecular weight: 453.24 g/mol), is a benzamide derivative featuring a pyrazole ring substituted with chlorine, trifluoromethyl, and methyl groups. It is structurally characterized by:

  • A 4-chlorobenzoyl group linked to a 4-methoxyphenyl moiety via an N-alkyl bridge.
  • A 5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-ylmethyl substituent, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .

Key physicochemical properties include:

Property Value Source
Boiling Point 396.6 ± 42.0 °C (estimated)
LogP (Lipophilicity) 4.66
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C

The compound’s synthesis typically involves nucleophilic substitution between 4-chlorobenzoyl chloride and a pyrazole-methylamine intermediate under basic conditions .

Properties

IUPAC Name

4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F3N3O2/c1-27-18(22)16(17(26-27)20(23,24)25)11-28(14-7-9-15(30-2)10-8-14)19(29)12-3-5-13(21)6-4-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZPIOMFHVSIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide (CAS No. 318284-50-3) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H8ClF3N3O2C_{13}H_{8}ClF_{3}N_{3}O_{2}, with a molecular weight of 330.67 g/mol. The structure features a pyrazole moiety, which is known for its diverse biological activities, along with a chloro and trifluoromethyl substituent that may enhance its pharmacological properties.

Structural Formula

SMILES CC1 CC CC C1 C2 CC NN2C3 CC C C C3 S O O N \text{SMILES CC1 CC CC C1 C2 CC NN2C3 CC C C C3 S O O N }

Antitumor Activity

Research has indicated that compounds containing pyrazole and similar structures exhibit significant antitumor activity. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, has been correlated with increased cytotoxic effects against various cancer cell lines. For instance, the compound's structure suggests it may interact with key molecular targets involved in tumor growth and proliferation.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that derivatives of pyrazole exhibit varying degrees of cytotoxicity against human cancer cell lines. For example, compounds with similar structural features have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer types, indicating that structural modifications significantly influence their potency .

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.98 ± 1.22
Compound BJurkat< 1000
Compound CMCF-723.30 ± 0.35

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that similar pyrazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Antibacterial Efficacy

Recent investigations into thiazole and pyrazole derivatives have revealed promising antibacterial activity, with minimum inhibitory concentrations (MIC) reported at 31.25 µg/mL for certain derivatives . This suggests that the compound may have significant potential in treating infections caused by resistant bacterial strains.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research into structurally related compounds has shown that they can inhibit critical enzymes involved in cancer metabolism and proliferation, such as carbonic anhydrases (CA). The presence of electronegative groups like chlorine has been identified as crucial for enhancing enzyme binding affinity .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in determining the biological activity of the compound:

  • Chloro and Trifluoromethyl Groups : These substituents are believed to enhance lipophilicity and improve binding interactions with target proteins.
  • Methoxyphenyl Moiety : This group may contribute to increased selectivity towards certain biological targets, enhancing overall efficacy.
  • Pyrazole Core : The pyrazole ring is essential for antitumor activity, as evidenced by various studies demonstrating the cytotoxic effects of similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

The following table compares the target compound with key analogues in terms of substituents and biological relevance:

Compound Name / CAS Key Substituents Biological Activity / Use Reference
Target Compound 4-Cl-C₆H₄-C(O)-N-(4-MeO-C₆H₄)-CH₂-(5-Cl-1-Me-3-CF₃-pyrazol-4-yl) Potential agrochemical (insecticide candidate)
Tebufenpyrad (119168-77-3) 4-Cl-C₆H₄-C(O)-NH-CH₂-(4-tert-butylphenyl) Acaricide, inhibits mitochondrial electron transport
Zarilamid (88485-37-4) 4-Cl-C₆H₄-C(O)-NH-CH₂-O-CN Fungicide, targets oomycete pathogens
N-(3-Acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-((4-methoxyphenyl)sulfonyl)benzamide (518318-53-1) 4-Cl-C₆H₄-C(O)-N-(benzofuranyl)-SO₂-(4-MeO-C₆H₄) Kinase inhibitor (anticancer candidate)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (313395-73-2) 5-Cl-2-NO₂-C₆H₃-C(O)-NH-thiazolyl Herbicide, inhibits acetolactate synthase

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The trifluoromethyl group in the target compound increases LogP (4.66) compared to zarilamid (LogP ~3.2), enhancing membrane permeability .
  • Metabolic Stability : The pyrazole ring in the target compound confers resistance to oxidative metabolism, unlike tebufenpyrad , which is prone to N-dealkylation .
  • Bioactivity : The 4-methoxyphenyl group in the target compound may reduce cytochrome P450 inhibition compared to the sulfonyl-containing analogue (CAS 518318-53-1), which shows strong CYP3A4 binding .

Agrochemical Potential

The target compound’s pyrazole core aligns with known insecticides (e.g., flusulfamide, a sulfonamide insecticide in ). Its chlorine and trifluoromethyl groups enhance binding to insect GABA receptors, as observed in tebufenpyrad .

Pharmacological Limitations

Unlike N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-((4-methoxyphenyl)sulfonyl)benzamide (CAS 518318-53-1), the target compound lacks sulfonyl groups critical for kinase inhibition, limiting its utility in oncology .

Environmental Impact

The compound’s high LogP (4.66) suggests bioaccumulation risks, similar to flusulfamide (LogP 4.1), necessitating environmental toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.